n-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide
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Overview
Description
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the pyrrolidine and thiazole rings. One common approach is to first synthesize the pyrrolidine ring through cyclization reactions involving suitable precursors. The thiazole ring can be synthesized separately and then coupled with the pyrrolidine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings contribute to the compound’s binding affinity and selectivity. The hydroxymethyl and acetamide groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds such as 2-amino-4-(4-bromophenyl)thiazole have similar thiazole ring structures and are used in various medicinal applications.
Uniqueness
N-(4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide is unique due to the combination of the pyrrolidine and thiazole rings with the hydroxymethyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-[4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H17N3O2S/c1-8(16)12-11-13-9(7-17-11)5-14-4-2-3-10(14)6-15/h7,10,15H,2-6H2,1H3,(H,12,13,16) |
InChI Key |
RREDMQOOKHBUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN2CCCC2CO |
Origin of Product |
United States |
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